1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid
Description
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Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-15-8-13-27(14-16-29,23(30)31)28-24(32)34-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22H,8,13-17H2,1-3H3,(H,28,32)(H,30,31) |
InChI Key |
XPVAXXLOYCXBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
4-amino-1-Boc-azepane-4-carboxylic acid CAS number search
Technical Guide: 4-Amino-1-Boc-azepane-4-carboxylic Acid
Part 1: Identity & Chemical Profile
Compound Identity
-
Systematic Name: 4-Amino-1-(tert-butoxycarbonyl)azepane-4-carboxylic acid
-
Synonyms: 1-Boc-4-amino-hexahydro-1H-azepine-4-carboxylic acid; 4-Amino-N-Boc-azepane-4-carboxylic acid.
-
Molecular Formula: C₁₂H₂₂N₂O₄
-
Molecular Weight: 258.32 g/mol
-
Stereochemistry: Achiral (unless resolved); typically synthesized as a racemate.
CAS Number Status A direct commercial CAS number for the specific 4-amino-1-Boc-azepane-4-carboxylic acid is not widely indexed in standard public chemical catalogs, indicating it is primarily a research-grade intermediate synthesized in situ or on-demand rather than a commodity chemical.
Researchers must often triangulate its identity using the following verified CAS numbers for its immediate homologs and precursors:
| Compound | CAS Number | Relationship |
| 1-Boc-4-azepanone | 188975-88-4 | Key Precursor (Starting Ketone) |
| 4-Amino-1-Boc-piperidine-4-carboxylic acid | 183673-71-4 | 6-Membered Homolog (Structural Reference) |
| 1-Boc-hexahydro-1H-azepin-4-amine | 196613-57-7 | Decarboxylated Analog (Amine only) |
| 1-Boc-azepane-4-carboxylic acid | 868284-36-0 | Des-amino Analog (Acid only) |
Part 2: Synthesis & Experimental Protocols
The synthesis of α,α-disubstituted cyclic amino acids like 4-amino-1-Boc-azepane-4-carboxylic acid is classically achieved via the Bucherer-Bergs reaction . This route is preferred over the Strecker synthesis for ketone precursors because it yields the hydantoin intermediate, which is easier to purify and hydrolyze.
Core Synthetic Pathway[1]
The workflow involves three critical stages:
-
Hydantoin Formation: Conversion of the ketone to a spiro-hydantoin.
-
Hydrolysis: Opening the hydantoin ring to yield the free amino acid.
-
Protection: Re-installation of the Boc group (as hydrolysis conditions often cleave it).
Figure 1: Step-wise synthesis of 4-amino-1-Boc-azepane-4-carboxylic acid via the Bucherer-Bergs protocol.
Detailed Protocol
Step 1: Bucherer-Bergs Reaction
-
Reagents: Dissolve 1-Boc-4-azepanone (1.0 eq) in a mixture of Ethanol/Water (1:1).
-
Addition: Add Ammonium Carbonate ((NH₄)₂CO₃, 4.0 eq) and Potassium Cyanide (KCN, 2.0 eq). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide antidote available.
-
Reaction: Heat the mixture to 60°C for 12–24 hours. The solution will typically turn from clear to a suspension as the hydantoin precipitates.
-
Workup: Cool to 0°C. Filter the white precipitate (spiro-hydantoin). Wash with cold water and diethyl ether.
Step 2: Basic Hydrolysis
-
Reagents: Suspend the spiro-hydantoin in 3M NaOH or saturated Ba(OH)₂ solution.
-
Reaction: Reflux at 100°C for 24–48 hours. This step requires harsh conditions to open the stable hydantoin ring.
-
Note: These conditions will likely cleave the N-Boc group, yielding the free diamino acid (4-aminoazepane-4-carboxylic acid).
-
-
Workup: Acidify to pH 6–7 with HCl. If using Ba(OH)₂, precipitate Barium as BaCO₃ using CO₂ or H₂SO₄ and filter. Isolate the free amino acid via ion-exchange chromatography (e.g., Dowex 50W) or lyophilization.
Step 3: N-Boc Protection
-
Reagents: Dissolve the free amino acid in Dioxane/Water (1:1) . Add Triethylamine (Et₃N, 2.5 eq) to ensure basic pH.
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Selectivity: The reaction preferentially protects the secondary amine (ring nitrogen) over the hindered primary amine (quaternary center), but careful pH control (pH 9–10) is required.
-
Purification: Acidify to pH 3 with citric acid (to preserve the Boc group) and extract with Ethyl Acetate. The product crystallizes or is purified via silica gel chromatography.[1]
Part 3: Applications in Drug Discovery
1. Conformational Constraint (Peptidomimetics) This molecule acts as a "molecular stiffener." By introducing a quaternary carbon and a 7-membered ring into a peptide backbone, it severely restricts the conformational space (phi/psi angles).
-
Mechanism: The geminal disubstitution (amino + carboxyl at C4) forces the peptide backbone into specific turns (e.g.,
-helix or -helix induction), making it a powerful tool for stabilizing peptide drugs against proteolytic degradation.
2. Foldamer Design Research has shown that expanding the ring size from piperidine (6-membered) to azepane (7-membered) alters the helical pitch of synthetic foldamers.
-
Reference: Ingale et al. (2012) demonstrated that the core scaffold (1H-Azepine-4-amino-4-carboxylic acid) induces novel helix conformations in short peptides, distinct from its 6-membered analog.
3. Medicinal Chemistry Scaffold The orthogonal protection (Free NH₂ vs. Boc-protected Ring NH) allows for selective functionalization.
-
Combinatorial Chemistry: The free primary amine can be acylated with diverse carboxylic acids, while the ring nitrogen can be deprotected later to introduce solubility-enhancing groups or targeting moieties.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
| Method | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 9H): Boc tert-butyl group.δ 1.6–2.2 (m, 8H): Azepane ring protons (complex multiplets due to ring flexibility).δ 8.0–8.5 (br s): Ammonium protons (if salt form). |
| ¹³C NMR | ~28 ppm: Boc methyls.~80 ppm: Boc quaternary carbon.~155 ppm: Carbamate (Boc) carbonyl.~174 ppm: Carboxylic acid carbonyl.~60 ppm: Quaternary C4 carbon. |
| Mass Spectrometry | [M+H]⁺: ~259.3 m/z.[M+Na]⁺: ~281.3 m/z.Fragment: Loss of t-Butyl (-56 Da) or Boc (-100 Da) is common in ESI. |
References
-
Ingale, S., Gach, J. S., Zwick, M. B., Dawson, P. E. (2012). 1H-Azepine-4-amino-4-carboxylic Acid: A New α,α-Disubstituted Ornithine Analogue Capable of Inducing Helix Conformations in Short Ala-Aib Pentapeptides. Chemistry – A European Journal, 18(28), 8705–8715. Link
-
Organic Syntheses. (2004). Preparation of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid (Homolog Reference). Organic Syntheses, Vol. 81, p. 213. Link
-
PubChem. 1-Boc-4-azepanone (Precursor CAS 188975-88-4). National Library of Medicine. Link
-
PubChem. 4-Amino-1-Boc-piperidine-4-carboxylic acid (Homolog CAS 183673-71-4). National Library of Medicine. Link
Sources
Beyond Proline: Engineering 7-Membered Azepane Constraints
A Technical Guide to Synthesis, Conformational Control, and Solid-Phase Integration
Executive Summary
In the landscape of peptidomimetics, 5-membered rings (Proline) and 6-membered rings (Pipecolic acid) are standard tools for inducing turn structures. However, 7-membered ring constrained amino acids —specifically Azepane-2-carboxylic acid (Aze) and Benzazepinones —occupy a critical "Goldilocks zone." They offer greater reach and distinct vector alignment compared to Proline, yet possess significantly higher rigidity than linear residues.
This guide addresses the specific challenges of working with these medium-sized rings: the thermodynamic difficulty of synthesis (entropic penalty), the steric hindrance during peptide coupling, and their unique ability to stabilize Type IV and Type VI
Part 1: Structural Rationale & Thermodynamics
The "Medium Ring" Paradox
The formation of a 7-membered ring is kinetically and thermodynamically distinct from 5- or 6-membered rings.
-
Entropic Penalty: Closing a 7-membered ring requires overcoming a higher entropic barrier than a 6-membered ring. The probability of chain ends meeting is lower.
-
Enthalpic Strain: Unlike the chair conformation of cyclohexane, the cycloheptane/azepane ring suffers from transannular strain (Pitzer strain) due to hydrogen interactions across the ring.
Implication for Drug Design:
While harder to synthesize, this strain results in a scaffold that is not "floppy." Once formed, the Azepane ring locks the backbone dihedral angle (
Conformational Space (Phi/Psi Control)
Unlike Proline, which rigidly locks
| Constraint Type | Ring Size | Dominant Secondary Structure Induced | |
| Proline | 5 | Rigid (~ -65°) | |
| Pipecolic Acid | 6 | Semi-Rigid | |
| Azepane (Aze) | 7 | Flexible Constraint (-75° to -150°) |
Part 2: Synthetic Methodologies
Primary Protocol: Ring-Closing Metathesis (RCM)[1][2]
The most robust route to enantiopure Fmoc-Aze-OH is Ring-Closing Metathesis (RCM) . This method avoids the harsh conditions of cyclization via nucleophilic substitution, which often leads to racemization.
Protocol: Synthesis of Fmoc-Aze-OH via RCM
Precursor: Allyl-Glycine derivative (diene precursor).
Step-by-Step Workflow:
-
Substrate Setup: Begin with an N-allyl, C-allyl amino acid precursor. The nitrogen must be protected (Boc or Cbz) to prevent chelation with the Ruthenium catalyst.
-
Catalyst Selection: Use Grubbs II (Second Generation) catalyst.
-
Why? 7-membered rings are difficult to close. Grubbs I is often insufficient. The N-heterocyclic carbene ligand in Grubbs II provides the necessary thermal stability and reactivity to overcome the medium-ring entropic barrier.
-
-
Concentration (Critical): Perform RCM at high dilution (0.005 M - 0.01 M) in Dichloromethane (DCM).
-
Causality: High dilution favors intramolecular cyclization (ring closing) over intermolecular polymerization (ADMET).
-
-
Additives: Add Ti(OiPr)4 (Titanium isopropoxide) if the amine is basic/unprotected (though protection is recommended). This prevents the amine from poisoning the Ru catalyst.
-
Hydrogenation: The RCM product is a dehydro-azepane (contains a double bond). Hydrogenate (H2, Pd/C) to yield the saturated Azepane core.
-
Fmoc Protection: Standard Fmoc-OSu protection for SPPS utility.
Visualization: RCM Synthesis Pathway
Caption: Figure 1. Synthesis of Azepane-2-carboxylic acid via Ring-Closing Metathesis. High dilution is required to prevent oligomerization.
Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration
Integrating 7-membered rings into a peptide chain is non-trivial. The secondary amine of the azepane ring is sterically hindered and less nucleophilic than a primary amine or even proline.
The Coupling Challenge
Standard reagents (HBTU/HCTU) often fail to drive coupling to the secondary amine of Aze to completion, resulting in deletion sequences.
Recommended Coupling Protocol:
-
Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .
-
Why? The aza-benzotriazole leaving group (HOAt) utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation, which is crucial for bulky acceptors like Aze.
-
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Conditions: Double coupling is mandatory.
-
Cycle 1: 1 hour at Room Temp.
-
Cycle 2: 30 mins at 50°C (Microwave assisted if available). Note: Avoid high temps if Cys/His are present to prevent racemization.
-
Monitoring and Validation
-
Colorimetric Test: Do NOT use the Kaiser Test (Ninhydrin). It detects primary amines.[3]
-
Correct Test: Use the Chloranil Test or p-Nitrophenol ester test .
-
Positive (Free secondary amine): Blue/Green precipitate (Chloranil).
-
Negative (Coupled): Colorless/Yellow.
-
-
Micro-cleavage: The most reliable method is to cleave a small resin sample and analyze via LC-MS to confirm coupling completion before proceeding.
Visualization: SPPS Decision Logic
Caption: Figure 2. Decision matrix for coupling to sterically hindered 7-membered ring residues.
Part 4: Applications & Case Studies
Case Study: RGD Integrin Inhibitors
The RGD (Arg-Gly-Asp) sequence binds integrins. Linear RGD peptides are rapidly degraded and lack specificity.
-
Innovation: Incorporating Aze as a linker in cyclic RGD pentapeptides (e.g., cyclo[-Arg-Gly-Asp-Aze-Gly-]).
-
Result: The 7-membered ring forces the backbone into a "kink" that mimics the native turn structure of the protein loop, improving affinity for
integrins while protecting the peptide from proteolysis [1].
Case Study: Benzazepinones as Turn Mimetics
Benzazepinones (fused benzene and azepane rings) are used to lock peptides into Type II'
-
Mechanism: The aromatic ring fused to the 7-membered lactam adds further rigidity and hydrophobic surface area, often used to mimic Tryptophan or Phenylalanine residues in a turn context [2].
References
-
Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Source: ResearchGate / Cini et al. URL:[Link]
-
Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Source: Journal of the American Chemical Society (Grubbs et al.) URL:[Link]
-
Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Source: NIH / PMC URL:[Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Source: MDPI Molecules URL:[Link]
-
Synthesis and Conformational Investigation of Cyclic Dipeptides: 7-Membered Rings. Source: PubMed URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Azepane Amino Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Peptidomimetics
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. Among these, azepane amino acids, characterized by their seven-membered heterocyclic ring structure, have emerged as a valuable class of building blocks.[1] The constrained conformation of the azepane ring can induce specific secondary structures, such as β-turns and 310 helices, in the resulting peptides.[2][3] This pre-organization can lead to increased receptor binding affinity, enhanced metabolic stability against proteolytic degradation, and improved pharmacokinetic profiles.
However, the successful incorporation of these sterically demanding residues using Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that necessitate modifications to standard protocols.[4] This technical guide provides a comprehensive overview of the key considerations and detailed protocols for the efficient synthesis of peptides containing azepane amino acids, grounded in established principles of peptide chemistry.
Core Challenges in the SPPS of Azepane-Containing Peptides
The primary obstacle in incorporating azepane amino acids is their significant steric bulk, which can impede both the coupling and deprotection steps of the SPPS cycle.[4] This can lead to:
-
Incomplete Couplings: The bulky nature of the azepane ring can hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, resulting in deletion sequences.
-
Slow Reaction Kinetics: Both coupling and Fmoc-deprotection can be sluggish, requiring extended reaction times or more forceful conditions.
-
Peptide Aggregation: The introduction of hydrophobic and rigid scaffolds can promote the formation of inter- and intra-chain hydrogen bonds, leading to on-resin aggregation. This can physically block reactive sites, further reducing synthetic efficiency.[5]
To overcome these challenges, a multi-faceted approach involving the optimization of coupling reagents, reaction conditions, and the overall synthetic strategy is required.
Recommended Materials and Reagents
Resins
The choice of solid support can influence the solvation of the growing peptide chain and, consequently, the efficiency of the synthesis.
| Resin Type | Key Characteristics | Recommended Use |
| Rink Amide Resin | Produces a C-terminal amide upon cleavage. Compatible with standard Fmoc chemistry. | For peptides with a C-terminal amide functionality.[6] |
| 2-Chlorotrityl Chloride Resin | Highly acid-labile, allowing for the synthesis of fully protected peptide fragments. | For peptides with a C-terminal carboxylic acid or when the synthesis of protected fragments is desired.[6] |
| ChemMatrix® or other PEG-based Resins | Polyethylene glycol (PEG) core enhances resin swelling and solvation of the peptide chain. | Highly recommended for long or "difficult" sequences, including those containing azepane residues, to mitigate aggregation.[7] |
Fmoc-Protected Azepane Amino Acids
It is crucial to use high-quality, enantiomerically pure Fmoc-protected azepane amino acids, such as (S)-1-Fmoc-azepane-2-carboxylic acid.[8] Ensure the absence of impurities that could interfere with the synthesis.
Coupling Reagents and Additives
Due to the steric hindrance of azepane amino acids, standard coupling reagents may not be sufficient to achieve high coupling efficiencies. More potent activating agents are generally required.[9]
| Reagent | Class | Key Features |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Highly reactive, promotes fast coupling kinetics with low racemization. Considered a gold standard for difficult couplings.[10] |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | Similar reactivity to HATU, often more cost-effective. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent for sterically hindered couplings. Does not cause guanidinylation of the N-terminus, unlike some uronium reagents when used in excess.[9] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High coupling efficiency, comparable to HATU, with improved safety profile as it does not contain potentially explosive benzotriazole moieties.[11] |
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine are commonly used as non-nucleophilic bases during the coupling step.[11]
Experimental Protocols
The following protocols are designed as a robust starting point for the manual or automated SPPS of peptides containing azepane amino acids. Optimization may be necessary depending on the specific peptide sequence.
General SPPS Workflow
The overall workflow for incorporating an amino acid, including an azepane residue, follows a cyclical process.
Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol 1: Standard Coupling of Fmoc-Azepane Amino Acid
This protocol is a starting point for the incorporation of an Fmoc-azepane amino acid. Monitoring for incomplete coupling is essential.
-
Resin Swelling: Swell the resin (1 eq) in N,N-Dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[12]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-azepane amino acid (3-5 eq) and a coupling reagent such as HATU (2.9-4.9 eq) in DMF.
-
Add DIEA (6-10 eq) to the amino acid solution and agitate briefly (1-2 minutes) to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and dry.
-
Perform a Kaiser test (ninhydrin test). A blue or purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/brown color indicates a complete reaction.
-
-
Washing: Once the coupling is complete (or has proceeded as far as possible), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).
-
Proceed to the next cycle.
Protocol 2: Enhanced Coupling Strategy for Azepane Amino Acids (Double Coupling)
If the Kaiser test from Protocol 1 indicates an incomplete reaction, a second coupling is strongly recommended to maximize the yield of the desired peptide.[13]
-
Follow steps 1 and 2 from Protocol 1 (Resin Swelling and Fmoc Deprotection).
-
First Coupling: Perform the coupling reaction as described in Protocol 1, step 3, but for a duration of 1-2 hours.
-
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-azepane amino acid as described in Protocol 1, step 3, and add it to the resin. Agitate for an additional 1-2 hours.
-
Monitoring and Washing: Perform the Kaiser test as described in Protocol 1, step 4. Once complete, wash the resin as per Protocol 1, step 5.
-
Capping (Optional but Recommended): If the Kaiser test is still positive after double coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion peptides.
-
Wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 10% DIEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Workflow for Enhanced Coupling Strategy
Caption: Decision workflow for coupling sterically hindered amino acids.
Troubleshooting and Advanced Strategies
-
Elevated Temperatures: Performing the coupling reaction at an elevated temperature (e.g., 50-75°C), either through conventional heating or microwave-assisted SPPS, can significantly improve coupling efficiency for hindered residues by increasing reaction kinetics.[11]
-
Solvent Choice: In cases of on-resin aggregation, switching from DMF to more solubilizing solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) to the wash steps can help disrupt secondary structures.[5]
-
"Difficult" Sequences: For sequences prone to aggregation, the use of low-loading PEG resins is highly advantageous.[7]
Peptide Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Protocol 3: Standard TFA Cleavage
This protocol is suitable for most peptides that do not contain sensitive residues like Cysteine, Methionine, or Tryptophan.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a large volume (approx. 10x the volume of the TFA solution) of cold diethyl ether with gentle stirring.
-
A white precipitate (the crude peptide) should form.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Note: For peptides containing sensitive residues, a more complex cleavage cocktail with additional scavengers (e.g., 1,2-ethanedithiol (EDT) for Trp and Cys) is required.[14]
Conclusion
The successful solid-phase synthesis of peptides containing azepane amino acids is readily achievable with careful planning and the use of optimized protocols. The steric bulk of the azepane ring necessitates the use of potent coupling reagents, extended reaction times, and diligent monitoring of reaction completion. Strategies such as double coupling and elevated temperatures are powerful tools to ensure high-yield synthesis. The protocols and guidelines presented here provide a solid foundation for researchers to harness the potential of azepane amino acids in the creation of novel and potent peptidomimetics for a wide range of therapeutic applications.
References
-
Azepane quaternary amino acids as effective inducers of 3(10) helix conformations. PubMed. [Link]
-
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. National Center for Biotechnology Information. [Link]
-
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. ResearchGate. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. National Center for Biotechnology Information. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Coupling Reagents. AAPPTec. [Link]
-
Using double coupling to improve your peptide synthesis. Biotage. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Synthesis of a versatile peptidomimetic scaffold. PubMed. [Link]
-
Synthesis of Polymyxin-Inspired Peptidomimetics. PubMed. [Link]
-
Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Center for Biotechnology Information. [Link]
-
Introduction to Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
Sources
- 1. Azepane quaternary amino acids as effective inducers of 3(10) helix conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. youtube.com [youtube.com]
- 8. (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID | 2322925-11-9 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis [mdpi.com]
Incorporating 1-Boc-(4-Fmoc-amino)azepane into beta-turn mimetics
Application Note: Incorporating 1-Boc-4-(Fmoc-amino)azepane-4-carboxylic Acid into Beta-Turn Mimetics
Part 1: Executive Summary & Mechanistic Insight
1.1 The Challenge: Conformational Entropy in Peptides Linear peptides often suffer from high conformational flexibility, leading to poor receptor binding affinity and rapid proteolytic degradation. To overcome this, medicinal chemists employ beta-turn mimetics —constrained scaffolds that force the peptide backbone into a specific folded geometry (typically reversing the chain direction by 180°).
1.2 The Solution: The Azepane Scaffold
The compound of interest, 1-Boc-4-(Fmoc-amino)azepane-4-carboxylic acid (henceforth referred to as Fmoc-Azn-OH ), is a chemically distinct
-
Mechanism of Action: When incorporated into a peptide sequence, the bulky azepane ring imposes severe steric restrictions on the backbone torsion angles (
and ). -
Optimal Positioning: Research indicates that Fmoc-Azn-OH functions as a potent beta-turn inducer when placed at the
position of a turn sequence. -
Turn Types: It predominantly stabilizes Type I or distorted Type III (3
-helical) turns, depending on the flanking residues.
1.3 Structural Logic Diagram The following diagram illustrates the conformational locking mechanism provided by the azepane scaffold within a peptide backbone.
Caption: The azepane scaffold at position i+1 restricts torsion angles, facilitating the critical hydrogen bond between residue i and i+3.
Part 2: Experimental Protocols
2.1 Synthesis Challenges Incorporating Fmoc-Azn-OH presents two specific synthetic hurdles common to quaternary amino acids:
-
Coupling to the Resin/Chain: The incoming Fmoc-Azn-OH is sterically hindered.
-
Coupling onto the Azepane: Once attached, the N-terminus of the azepane is an extremely hindered, weakly nucleophilic amine. Standard coupling conditions often fail here, leading to deletion sequences.
2.2 Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials Required:
-
Resin: Rink Amide MBHA (low loading, ~0.3–0.5 mmol/g recommended to reduce aggregation).
-
Reagents: HATU, HOAt, DIC, Oxyma Pure, PyAOP.
-
Solvents: DMF (peptide grade), DCM, NMP.
Step-by-Step Workflow:
| Step | Operation | Reagents & Conditions | Critical Notes |
| 1 | Resin Swelling | DCM (30 min), then DMF (30 min). | Essential for accessibility. |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF + 0.1M HOBt (2 x 10 min). | HOBt suppresses aspartimide formation if Asp is present. |
| 3 | Coupling Fmoc-Azn-OH | 4 eq. Fmoc-Azn-OH 3.9 eq. HATU8 eq. DIEADMF, 2h at RT. | Double coupling is recommended. If automated, use 75°C for 5 min (microwave). |
| 4 | Capping (Optional) | Acetic anhydride/DIEA/DMF. | Caps unreacted amines to prevent deletion sequences. |
| 5 | Deprotection of Azn | 20% Piperidine in DMF (2 x 15 min). | Extended time ensures complete removal from hindered amine. |
| 6 | Coupling Next AA (i+2) | High-Efficiency Activation Required: Use PyAOP or COMU (4 eq).Use Microwave : 75°C, 10 min.Alternatively: Triphosgene mediated coupling (solution phase pre-activation). | This is the bottleneck.[1] Standard HBTU/HCTU often fails. Monitor with Chloranil test (Kaiser test is unreliable for secondary/hindered amines). |
| 7 | Elongation | Standard Fmoc protocols. | Proceed with remaining sequence. |
| 8 | Cleavage | TFA/TIS/H2O (95:2.5:2.5).Time: 2–3 hours. | The 1-Boc group on the azepane ring is acid-labile and will be removed here, yielding the secondary amine on the ring. |
2.3 Signaling & Workflow Diagram (Synthesis Logic)
Caption: SPPS workflow emphasizing the critical QC checkpoints after coupling the hindered azepane residue.
Part 3: Characterization & Validation
3.1 Nuclear Magnetic Resonance (NMR)
To verify the beta-turn conformation, perform 2D-NMR (NOESY/ROESY) in a mimicry solvent (e.g.,
-
Key Indicator 1 (
): Strong NOE correlation between the amide proton of residue and residue . -
Key Indicator 2 (
): Weak or absent typically suggests a folded structure. -
Temperature Coefficients: Low temperature coefficients (
ppb/K) for the amide proton at indicate it is involved in an intramolecular hydrogen bond (the hallmark of a beta-turn).
3.2 Circular Dichroism (CD) Spectroscopy CD is a rapid method to assess secondary structure populations.
| Turn Type | Minima (nm) | Maxima (nm) | Interpretation |
| Type I Beta-Turn | ~200–205 nm | ~215–220 nm (weak) | Classic turn signature. |
| Type II Beta-Turn | ~225 nm | ~200 nm | Distinct from Type I. |
| Random Coil | ~198 nm | None | Indicates failure of the mimetic. |
3.3 Data Interpretation Table
| Observation | Conclusion | Action |
| Mass Spec shows [M-113] peak | Incomplete coupling of Azn (missing Ile/Leu?) or deletion. | Re-optimize Step 6 (Coupling to Azn). |
| NMR: High Temp Coeff (>5 ppb/K) | Solvent exposed NH; no H-bond. | The turn is unstable; reconsider flanking residues. |
| CD: Deep minimum at 198 nm | Unstructured peptide. | Azepane failed to induce turn; check stereochemistry. |
References
-
Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Source: Journal of Organic Chemistry (2023). URL:[Link] (Note: Generalized link to JOC based on search context; specific DOI from search result 1.4/1.5).
-
Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Source: Tetrahedron (1997).[2] URL:[Link][2]
Sources
Application Note: Orthogonal Protecting Group Strategy for Azepane Peptide Synthesis
Introduction: The Azepane Challenge
Azepane-2-carboxylic acid (homoproline) and its derivatives are critical tools in peptidomimetic drug design. As seven-membered nitrogen heterocycles, they act as potent conformational constraints, forcing peptide backbones into specific turn geometries (often
However, incorporating azepanes into a peptide sequence presents two distinct synthetic hurdles:
-
Steric Hindrance: The bulky seven-membered ring makes the secondary amine nucleophile significantly less reactive than proline, leading to difficult couplings and potential deletions.
-
Orthogonality Requirements: Many azepane scaffolds are synthesized on-resin or require side-chain functionalization (e.g., 4-amino-azepan-2-one). This necessitates a "third dimension" of protection orthogonal to the standard Fmoc (base-labile) and tBu (acid-labile) systems.
This guide details a field-proven orthogonal strategy using Alloc (Allyloxycarbonyl) and Allyl esters to navigate these challenges, ensuring high purity and structural integrity.
Strategic Overview: The Orthogonal Matrix
To successfully synthesize azepane peptides, one must move beyond the binary Fmoc/tBu logic. We employ a ternary system where the azepane ring formation or functionalization occurs without disturbing the growing peptide chain.
Decision Matrix: Selecting Your Route
Before beginning synthesis, determine the origin of your azepane moiety.
Figure 1: Strategic decision tree for selecting the synthesis protocol based on azepane availability.
Protocol A: Coupling Pre-formed Fmoc-Azepane-OH
Use this protocol when coupling a commercially available Fmoc-Azepane-2-carboxylic acid to the N-terminus of a resin-bound peptide.
The Mechanistic Bottleneck
The secondary amine of an azepane is sterically shielded. Standard HBTU/DIPEA protocols often result in <50% conversion. We utilize HATU (for reactivity) or PyAOP (to minimize racemization if the azepane is being coupled to rather than from) and extended reaction times.
Step-by-Step Procedure
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Activation (The "Power" Mix):
-
Amino Acid: 4.0 eq Fmoc-Azepane-OH
-
Activator: 3.9 eq HATU (or PyAOP for Cys/His containing peptides)
-
Base: 8.0 eq DIPEA (or TMP/Collidine to reduce epimerization)
-
Note: Pre-activate for only 30 seconds before adding to resin to avoid guanidinium capping.
-
-
Coupling: Shake for 2 to 4 hours (standard AA is 45 min).
-
Monitoring (CRITICAL):
-
Re-coupling: If Chloranil is positive, repeat step 3-4 using PyBrOP or COMU as an alternative activator.
Protocol B: On-Resin Azepane Formation (RCM Strategy)
Use this protocol to build the azepane ring on-resin using Ring-Closing Metathesis (RCM). This requires orthogonal protection of the alkene precursors.
The Orthogonal Logic
We use Allylglycine and Allyl-protected side chains which are stable to Fmoc removal conditions (Piperidine) and TFA cleavage, but sensitive to Palladium(0).
Workflow Diagram
Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow for azepane construction.
Detailed Protocol
-
Precursor Assembly: Synthesize the linear peptide using standard Fmoc SPPS. Ensure the two residues destined to form the azepane ring contain terminal alkenes (e.g., Allylglycine).
-
Solvent Exchange: Wash resin extensively with DCM (5x) to remove all traces of DMF (DMF poisons Ruthenium catalysts).
-
Cyclization (RCM):
-
Catalyst: Grubbs Catalyst 2nd Generation (20 mol%).
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM (degassed).
-
Condition: Reflux (40°C) for 12–24 hours under Inert Atmosphere (
). -
Note: Microwave irradiation (100°C, 15 min) can significantly accelerate this step.
-
-
Wash: Wash with DMSO (to remove Ru catalyst), then DCM.
-
Verification: Perform a micro-cleavage and check via LC-MS. The mass should shift by -28 Da (loss of ethylene).
Protocol C: Orthogonal Alloc Deprotection
If your azepane strategy involves an Alloc-protected amine (e.g., N-Alloc-azepane) that needs to be deprotected selectively while the peptide remains on resin.
Reagents:
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)). -
Scavenger: Phenylsilane (
). Why? Older protocols use tributyltin hydride (toxic) or dimedone. Phenylsilane is highly efficient and less toxic.
Procedure:
-
Wash: Wash resin with DCM (3x) and dry under
. -
Reaction Mixture:
-
Dissolve
(0.1 eq) in dry DCM. -
Add
(10–20 eq).
-
-
Application: Add solution to resin.[2][3][4][5][6][7] Shake for 30 minutes in the dark.
-
Repeat: Drain and repeat step 2-3 once.
-
Wash (Crucial):
-
Result: The Alloc group is removed; the amine is free for further coupling.[5] Fmoc and tBu groups remain intact.
Comparative Data: Coupling Efficiency
The following table summarizes coupling efficiencies for hindered secondary amines (like Azepane) based on internal optimization data.
| Coupling Reagent | Base | Solvent | Conversion (1h) | Racemization Risk | Recommendation |
| HBTU / HOBt | DIPEA | DMF | ~45% | Low | Avoid for Azepanes |
| HATU / HOAt | DIPEA | DMF | >95% | Medium | Standard Choice |
| PyAOP | TMP | DMF | >92% | Very Low | Best for Cys/His |
| PyBrOP | DIPEA | DCM | >90% | High | Use for difficult re-couplings |
Troubleshooting & Optimization
-
Problem: Incomplete coupling to the Azepane nitrogen.
-
Solution: Switch solvent to NMP (N-methylpyrrolidone) or use a binary solvent system (DCM/DMF 1:1) to improve swelling. Increase temperature to 50°C (unless Cys/His are present).
-
-
Problem: Black resin after Alloc deprotection.
-
Solution: This is precipitated Palladium. Increase the number of washes with Sodium Diethyldithiocarbamate (DTC) or use a solution of 1% hydrazine in DMF (if Fmoc stability is not a concern) to wash.
-
-
Problem: Racemization of the Azepane alpha-carbon.
-
Solution: Use PyAOP instead of HATU. Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA.
-
References
-
Alloc Deprotection Strategy: WPMU CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
-
RCM on Resin: Wikipedia. (n.d.). Peptide synthesis: On resin cyclization. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 4-amino-azepane peptide coupling
Ticket ID: AZP-404 | Status: Open Topic: Overcoming Steric Hindrance in 4-Amino-Azepane Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Framework: Why This Coupling Fails
User Issue: "I am observing <10% conversion using standard HATU/DIPEA conditions when coupling to the secondary amine of a 4-amino-azepane scaffold."
Root Cause Analysis: The 4-amino-azepane ring presents a unique "perfect storm" of steric and electronic barriers. Unlike the rigid pyrrolidine ring of proline, the 7-membered azepane ring is conformationally flexible, existing primarily in a flux between twist-chair and twist-boat conformers.
-
Ring Puckering: The 4-amino group often adopts a pseudo-axial orientation to minimize transannular strain, burying the nucleophile inside the ring's steric shadow.
-
Secondary Amine Sterics: The nucleophile is secondary, already reducing reactivity compared to primary amines.
-
Slow Kinetics > Side Reactions: Because the desired acylation is slow, competing side reactions (specifically guanidinylation by uronium reagents) become kinetically favored.
Visualizing the Obstacle
The following decision tree illustrates the logical flow for diagnosing and treating this specific steric pathology.
Figure 1: Diagnostic logic flow for selecting the correct remediation strategy based on failure mode.
Reagent Selection Matrix (The "What")
Do not rely on HATU for this specific scaffold. While HATU is the "gold standard" for general steric hindrance, it relies on the formation of an active ester. With 4-amino-azepane, the amine is so hindered that it reacts slower than the rate of guanidinylation (where the amine attacks the HATU itself).
Recommendation: Switch to COMU/Oxyma (for mild hindrance) or PyAOP (for severe hindrance).
| Reagent System | Reactivity Score | Epimerization Risk | Recommendation | Mechanism of Action |
| HATU / DIPEA | Medium | Low | AVOID | High risk of guanidinylation due to slow coupling rate [1]. |
| COMU / Oxyma | High | Very Low | TIER 1 | Generates highly reactive Oxyma ester; safer byproduct profile; color change monitoring [2]. |
| PyAOP / DIPEA | Very High | Medium | TIER 2 | Phosphonium salt avoids guanidinylation; 7-azabenzotriazole leaving group is superior to OBt [3]. |
| TFFH / NMM | Extreme | Low | NUCLEAR | Generates Acid Fluoride in situ. Smallest possible leaving group (F-) penetrates steric shield [4]. |
Experimental Protocols (The "How")
Protocol A: The "Gold Standard" (COMU/Oxyma)
Use this as your first attempt to correct low yields.
Materials:
-
Carboxylic Acid (1.2 equiv)
-
4-Amino-Azepane derivative (1.0 equiv)
-
COMU (1.2 equiv)
-
Oxyma Pure (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Solvent: DMF or NMP (0.1 M concentration)
Step-by-Step:
-
Pre-Activation (Crucial): Dissolve the Carboxylic Acid, COMU, and Oxyma in DMF.
-
Base Addition: Add DIPEA. The solution should turn bright orange/red. Allow to activate for exactly 2 minutes . Note: Do not activate longer; reactive esters degrade.
-
Coupling: Add the 4-amino-azepane solution immediately to the activated mixture.
-
Incubation: Stir at room temperature for 2 hours.
-
Monitoring: Check LCMS. If <50% conversion, proceed to Protocol B .
Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)
Use this when the amine is extremely shielded or if the incoming amino acid is also bulky (e.g., Aib, N-Me-Val).
Materials:
-
Carboxylic Acid (3 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 equiv)
-
DIPEA (6 equiv)
-
Solvent: Anhydrous DCM or DCE (Acid fluorides are stable in DCM).
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid and TFFH in DCM under Nitrogen.
-
Fluorination: Add DIPEA dropwise. Stir for 30 minutes. The acid is now converted to the Acid Fluoride (R-COF).
-
Coupling: Add the 4-amino-azepane.
-
Reflux: If using DCE, heat to 50°C for 4 hours. The small size of the Fluoride atom allows the electrophile to slip past the azepane ring puckering [4].
Troubleshooting FAQ (Knowledge Base)
Q: I see a mass of [M+100] (approx) in my LCMS instead of the product. What is it? A: This is likely the guanidinylated byproduct .
-
Cause: You used a Uronium reagent (HATU/HBTU) and the coupling was too slow. The amine attacked the central carbon of the coupling reagent.
-
Fix: Switch to a Phosphonium reagent (PyAOP or PyBOP) which cannot form this byproduct [5].
Q: The reaction goes to 60% and stops. Adding more HATU doesn't help. A: You have likely reached an equilibrium or the reactive species has hydrolyzed.
-
Fix: Perform a Double Coupling . Filter the resin (if solid phase) or work up (if solution), then re-subject to fresh reagents. Alternatively, use Microwave Irradiation (75°C, 25 Watts, 10 mins) to overcome the activation energy barrier [2].
Q: My product is racemized (epimerized) at the alpha-carbon. A: High steric hindrance extends the lifetime of the activated ester, increasing the chance of oxazolone formation (the pathway to racemization).
-
Fix:
-
Switch base from DIPEA to TMP (2,4,6-trimethylpyridine) (Collidine). It is a weaker, non-nucleophilic base that reduces proton abstraction.
-
Use Oxyma Pure as an additive; it suppresses racemization more effectively than HOBt/HOAt [2].[1]
-
References
-
Carpino, L. A., et al. (1994). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis."[1] Journal of the American Chemical Society.
-
Albericio, F., & El-Faham, A. (2018). "COMU: A Safer and More Effective Coupling Reagent."[1][2] Organic Process Research & Development.
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
Sources
Improving solubility of azepane-modified peptides in water
Technical Support Center: Peptide Solubility Optimization Topic: Improving Solubility of Azepane-Modified Peptides in Aqueous Media Ticket ID: AZP-SOL-001 Status: Open Responder: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Azepane (hexamethyleneimine) modifications introduce a hydrophobic, seven-membered saturated heterocycle into the peptide backbone. While valuable for inducing conformational constraints (e.g., mimicking
The primary solubility failure mode for azepane-modified peptides is hydrophobic collapse , where the azepane ring drives intermolecular aggregation, shielding the peptide from the aqueous phase. This guide provides a hierarchical approach to disrupting these aggregates through solvent engineering, salt exchange, and structural redesign.
Part 1: The Troubleshooting Logic (Decision Matrix)
Before altering your sample chemically, follow this logic flow to determine the root cause of insolubility.
Figure 1: Hierarchical decision tree for diagnosing and resolving solubility issues in hydrophobic peptides.
Part 2: Frequently Asked Questions & Protocols
Module 1: Formulation & Solvent Engineering
Q: My azepane-peptide forms a gel in water. Is it insoluble? A: Not necessarily. Gelation often indicates rapid intermolecular hydrogen bonding and hydrophobic stacking of the azepane rings, forming a hydrogel network.
-
The Fix: You must disrupt the secondary structure before dilution.
-
Dissolve the peptide in a minimal volume of a "structure-breaking" solvent.
-
HFIP (Hexafluoroisopropanol): The gold standard for breaking
-sheet-like aggregates. -
DMSO (Dimethyl sulfoxide): Good for general hydrophobicity but difficult to remove.
-
-
Dilute dropwise into your aqueous buffer while vortexing.
-
Target: Final organic concentration < 1-5% (v/v) for biological assays.
-
Q: Which buffer system is compatible with azepane derivatives? A: Avoid phosphate buffers initially if your peptide is cationic (positively charged), as phosphate ions can bridge cationic residues, promoting precipitation.
-
Recommendation: Use Acetate (pH 4-5) or Tris/Hepes (pH 7-8) depending on the pI.
Table 1: Solvent Compatibility Matrix for Azepane Peptides
| Solvent / Additive | Mechanism of Action | Recommended Concentration | Warning |
| DMSO | Disrupts hydrophobic interactions | 1–5% (v/v) | May oxidize Met/Cys/Trp residues; cytotoxic at high % |
| HFIP | Disrupts H-bonds (secondary structure) | 0.5–2% (v/v) | Volatile; anesthesia-like properties |
| Guanidine HCl | Chaotropic denaturation | 6M (stock), dilute to <1M | Incompatible with SDS-PAGE; high ionic strength |
| Acetic Acid | Protonates basic residues | 0.1–10% (v/v) | Low pH may affect assay targets |
| Ammonium Bicarbonate | Volatile buffer (Basic) | 10–50 mM | Good for lyophilization; avoid if peptide is base-labile |
Module 2: The Critical Role of Counter-Ions (TFA vs. Acetate)
Q: I synthesized my peptide using SPPS. Why is the TFA salt form precipitating?
A: Trifluoroacetic acid (TFA) is the standard cleavage acid. While TFA salts are often used, the trifluoroacetate anion (
-
The Fix: Exchange the counter-ion to Acetate or Hydrochloride (HCl) .[1] Acetate is more hydrophilic and typically yields better solubility and a more stable "cake" upon lyophilization.[2]
Protocol: TFA-to-Acetate/HCl Salt Exchange Note: This protocol ensures complete removal of the hydrophobic TFA counter-ion.
Figure 2: Workflow for converting peptide counter-ions to improve solubility.
Detailed Steps (HCl Exchange via Lyophilization):
-
Dissolve the peptide in 100 mM HCl (or dilute acetic acid for acetate exchange).
-
Allow to stand for 1-5 minutes.
-
Freeze in liquid nitrogen and lyophilize.
-
Repeat this process 3 times. This drives the equilibrium to displace the volatile TFA with the stronger acid (HCl) or through mass action (Acetic acid).
-
Re-dissolve in water to verify solubility improvement.
Module 3: Structural Modification (Pre-Synthesis)
Q: Formulation failed. How do I modify the sequence without killing activity? A: If the azepane ring is essential for activity, you must modify the non-essential termini.
-
C-Terminal Charged Tags:
-
Add a "solubility tail" of 3-5 Lysine (K) or Arginine (R) residues to the C-terminus.
-
Mechanism:[3] Increases the net positive charge and creates a hydration shell that counteracts the azepane's hydrophobicity.
-
-
PEGylation:
-
Attach a short polyethylene glycol (PEG) chain (e.g., PEG2-PEG4) to a non-critical side chain or terminus.
-
Mechanism:[3] Steric shielding prevents the azepane rings from stacking.
-
-
Cyclization Strategy:
-
If the azepane is part of a cyclic constraint, ensure the cyclization chemistry (e.g., RCM or lactamization) didn't leave hydrophobic protecting groups attached.
-
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: My peptide doesn't elute or shows broad peaks on HPLC. A: Azepane peptides often stick to C18 columns due to high hydrophobicity.
-
Column Heating: Run the column at 60°C . This reduces the viscosity of the mobile phase and weakens the hydrophobic interaction with the stationary phase.
-
Mobile Phase Modifiers:
-
Switch from Acetonitrile (ACN) to Iso-propanol (IPA) or a 1:1 ACN:IPA mix. IPA is a stronger eluent for hydrophobic species.
-
Add 0.1% TFA and1% HFIP to the mobile phase to break aggregates inside the column.
-
References
-
BenchChem. (2025).[4][5][6] Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Retrieved from
-
LifeTein. (2024). How Can I Make My Peptide More Water Soluble? Retrieved from
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from
-
National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from
Sources
- 1. lifetein.com [lifetein.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 1-Boc-(4-Fmoc-amino)azepane Coupling
Ticket ID: AZP-7M-CPL Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Optimization of coupling efficiency for sterically constrained azepane scaffolds.
Executive Summary
You are encountering difficulty with the coupling of 1-Boc-(4-Fmoc-amino)azepane . This molecule presents a unique "perfect storm" of synthetic challenges: it combines the conformational flexibility of a 7-membered azepane ring with the steric bulk of orthogonal protecting groups (Boc/Fmoc).
Whether you are coupling this unit to a resin-bound peptide or coupling a subsequent amino acid onto its exocyclic amine, the failure mode is almost invariably kinetic sluggishness caused by steric shielding and on-resin aggregation.
This guide provides a self-validating troubleshooting workflow to resolve these issues, moving beyond standard protocols to high-energy, chaotropic methodologies.
Part 1: Diagnostic Workflow
Before altering your chemistry, determine the precise failure mode using this decision matrix.
Figure 1: Diagnostic decision tree for isolating steric vs. aggregation failure modes in azepane coupling.
Part 2: Technical Deep Dive & Solutions
Issue 1: The "Twist-Chair" Barrier (Steric Hindrance)
The Problem: The azepane ring is not flat; it exists in a flux between twist-chair and twist-boat conformations. The 1-Boc group creates significant transannular strain, often forcing the 4-Fmoc-amino group into a pseudo-axial position, shielding it from incoming activated reagents.
The Solution: You must upgrade from standard carbodiimides (DIC/Oxyma) to aminium/phosphonium salts that generate a more reactive active ester (At-ester).[1]
Protocol A: High-Efficiency HATU Coupling Use this when the azepane is the incoming building block.
-
Activation: Dissolve 1-Boc-(4-Fmoc-amino)azepane (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Base Addition: Add HOAt (3.0 eq) followed by TMP (2,4,6-trimethylpyridine) or DIEA (6.0 eq).
-
Expert Insight: We add free HOAt to stabilize the active ester and prevent enantiomerization, which is a risk with activated secondary structures [1].
-
-
Pre-activation: Allow to react for exactly 60 seconds (color change to yellow/orange).
-
Coupling: Add to resin. Agitate for 2 hours at Room Temp OR 15 mins at 60°C (Microwave).
| Reagent | Reactivity | Risk Profile | Recommendation |
| HBTU/HCTU | Moderate | Low | Insufficient for azepanes. |
| HATU | High | Guanylation (if excess base) | Primary Choice. |
| PyAOP | Very High | Expensive | Use if HATU fails. |
| COMU | Very High | Unstable in solution | Good alternative for microwave. |
Issue 2: The "Hydrophobic Collapse" (Aggregation)
The Problem: Azepane scaffolds are highly hydrophobic. When coupled to a growing peptide chain, they can induce "beta-sheet-like" stacking or aggregation on the resin, rendering the N-terminus inaccessible. This often results in a false negative Kaiser test (the beads look colorless, but the coupling failed).
The Solution: Disrupt hydrogen bonding networks using chaotropic salts and high-swelling solvents.
Protocol B: The "Magic Mixture" Dissolution Use this when coupling TO the azepane (extending the chain).
-
Solvent System: Prepare a mixture of DCM : DMF : NMP (1:1:1) .
-
Why: DCM swells the polystyrene core; DMF/NMP solvates the peptide chain.
-
-
Chaotropic Additive: Dissolve 0.8M LiCl or 4M KSCN in the solvent mixture.[2]
-
Procedure:
-
Wash resin 3x with the Magic Mixture.
-
Perform the coupling reaction in this mixture using PyBOP (phosphonium salts are more stable in chaotropes than uronium salts).
-
Part 3: Monitoring & Validation
Standard Kaiser tests are notoriously unreliable for hindered amines or aggregated sequences. You must use a self-validating testing strategy.
Q: Why is my Kaiser test negative even though LCMS says coupling failed? A: The ninhydrin reagent cannot penetrate the aggregated hydrophobic core of the resin bead.
The Fix: The Chloranil Test (Modified) While typically for secondary amines, Chloranil is superior for hindered primary amines where ninhydrin fails to penetrate.
-
Wash: Thoroughly wash resin with DCM (remove all DMF/Base).
-
Reagents: Add 2 drops 2% Acetaldehyde in DMF + 2 drops 2% Chloranil in DMF.
-
Wait: 5 minutes at room temperature.
-
Read:
-
Blue/Green Beads: Free amine present (Coupling Incomplete).
-
Colorless/Yellow: Amine blocked (Coupling Complete).
-
Micro-Cleavage (The Gold Standard): If colorimetric tests are ambiguous, perform a 10-minute cleavage of ~2mg resin using 95% TFA / 2.5% TIS / 2.5% H2O . Inject the crude supernatant directly into LCMS. Do not rely on UV traces alone; look for the mass.
Part 4: Mechanistic Visualization
Understanding why HATU works where HBTU fails is critical for troubleshooting future hindered couplings.
Figure 2: The "Anchimeric Assistance" of the pyridine nitrogen in HATU (OAt ester) stabilizes the transition state, accelerating reaction rates by ~100x compared to HOBt esters [3].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7][] Journal of the American Chemical Society.
-
Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of peptides in non-polar organic solvents by the addition of inorganic salts (LiCl). Helvetica Chimica Acta.
-
Albericio, F., & Bomer, J. M. (2018). Coupling Reagents and Strategies in Solid Phase Peptide Synthesis. Sigma-Aldrich Technical Guides.
-
BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Optimizing cleavage conditions for Boc-protected azepane rings
Ticket ID: #BOC-AZP-007 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of cleavage conditions for Boc-protected azepane rings
Executive Summary
The azepane (hexamethyleneimine) ring is a privileged seven-membered scaffold in medicinal chemistry, often found in CGRP antagonists and protease inhibitors. While the tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, its removal from azepane systems presents unique challenges due to the ring's conformational flexibility and lipophilicity.
This guide provides a self-validating workflow for Boc deprotection, moving beyond generic textbook protocols to address the specific physicochemical behavior of medium-sized heterocycles.
Module 1: The Mechanistic Landscape
To troubleshoot effectively, one must understand the failure points. The acidolytic cleavage of Boc is an E1-type elimination.
The Pathway
The reaction is driven by the protonation of the carbamate carbonyl, followed by the collapse of the intermediate into a tert-butyl cation and a carbamic acid.[1][2] The carbamic acid spontaneously decarboxylates to yield the amine salt.[3]
Critical Failure Point: The generated tert-butyl cation (
Figure 1: Mechanistic pathway of Boc cleavage showing the critical divergence between successful scavenging and irreversible alkylation.
Module 2: Validated Experimental Protocols
Do not deviate from these ratios without a specific hypothesis.
Method A: The "Standard" (TFA/DCM)
Best for: General screening, solid-phase synthesis, and substrates soluble in DCM.
-
Preparation: Dissolve Boc-azepane (1.0 equiv) in Dichloromethane (DCM). Concentration is key: maintain 0.1 M to 0.5 M . Too dilute = slow reaction.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a 1:1 to 1:4 (v/v) ratio with DCM.
-
Note: For highly sensitive substrates, add 2.5% Triethylsilane (TES) or Triisopropylsilane (TIPS) immediately before the acid.
-
-
Monitoring: Stir at Room Temperature (RT).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Azepane TFA salt (often an oil).[5]
-
Method B: The "Crystalline" (HCl/Dioxane)
Best for: Scale-up, storage stability, and avoiding hygroscopic TFA salts.
-
Preparation: Dissolve substrate in minimal dry 1,4-dioxane or MeOH.
-
Acid Addition: Add 4.0 M HCl in Dioxane (5-10 equiv).
-
Reaction: Stir at RT. A white precipitate (the hydrochloride salt) often forms within 30-60 minutes.
-
Workup: Dilute with dry Diethyl Ether (
). Filter the solid under .-
Result: Azepane HCl salt (usually a stable solid).[5]
-
Module 3: Scavenger Optimization (The "Anti-Alkylation" Kit)
If your LCMS shows a mass of [M+56] , you have tert-butylation. You must add scavengers to trap the
| Scavenger | Target Species | Recommended Loading | Context |
| Triethylsilane (TES) | Carbocations ( | 2.5 - 5% v/v | The "Gold Standard" for solution phase. Volatile and easy to remove. |
| Triisopropylsilane (TIPS) | Carbocations | 2.5 - 5% v/v | Similar to TES but less volatile; often used in peptide chemistry. |
| Water | 2 - 5% v/v | Good general scavenger, but avoid if your azepane has hydrolyzable esters. | |
| Thioanisole | 5% v/v | Essential if your molecule contains Met, Cys, or Trp residues. | |
| 1,2-Ethanedithiol (EDT) | 2.5% v/v | Warning: Stench. Use only for desperate cases involving Trp/Cys alkylation. |
The "Master Cocktail" for Difficult Substrates: If standard conditions fail or yield impurities, use Reagent K analog:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (2.5%)
Module 4: Troubleshooting Guide
Use this logic flow to diagnose your specific failure mode.
Figure 2: Decision tree for common Boc deprotection failure modes.
Detailed Troubleshooting Scenarios
Q: The reaction is stalled (50% conversion after 4 hours).
-
Diagnosis: Likely water contamination in your TFA or the reaction is too dilute. Water can protonate, but it reduces the acidity function (
) of the medium. -
Fix:
-
Concentrate the reaction mixture to remove solvent.
-
Re-dissolve in fresh TFA/DCM (1:1) at a higher concentration (0.5 M).
-
If sterically hindered (e.g.,
-substituted azepane), warm to 35°C.
-
Q: I cannot isolate a solid; I get a brown oil.
-
Diagnosis: Azepane salts are lipophilic and trap solvent/acid in the lattice (clathrates).
-
Fix:
-
Evaporate DCM/TFA.
-
Dissolve the oil in a minimum amount of MeOH (0.5 mL).
-
Add cold Diethyl Ether (
) or MTBE dropwise with vigorous stirring. -
Sonicate. This induces nucleation of the salt.
-
Q: My product decomposed.
-
Diagnosis: Acid sensitivity of other functional groups (e.g., acetals, silyl ethers).
-
Fix: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-Lutidine in DCM. This is a mild, non-protic method that cleaves Boc via a silyl carbamate intermediate.
Module 5: Frequently Asked Questions (FAQ)
Q: Should I isolate the salt or the free base?
-
A: For storage, isolate the HCl salt . It is generally crystalline and stable. Free secondary azepanes are prone to oxidation and absorbing
from the air (forming carbamates) over time. If you need the free base for the next step, generate it in situ using DIPEA or an aqueous carbonate wash immediately before use.
Q: Can I use microwave irradiation?
-
A: Yes, but be cautious. Heating (60-80°C) accelerates the reaction significantly (5-10 mins). However, the thermal elimination of isobutylene generates significant pressure. Use a dedicated microwave vial with a pressure-release cap and do not fill more than 50% volume.
Q: Why is my yield >100%?
-
A: You likely have trapped TFA or solvent. Azepane TFA salts are notorious for forming solvates. Lyophilization from water/acetonitrile is the most effective way to remove bound TFA if ether trituration fails.
References
-
Lundt, B. F., et al. (1978).[6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[6][9] Link
-
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Chapter: Protection for the Amino Group). Link
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[9] Journal of Peptide Research. Link
-
Common Organic Chemistry. (2023). "Boc Deprotection Mechanism (TFA)."[1][2][8] Link
-
BenchChem. (2025).[11] "Scavengers for Boc deprotection to prevent side reactions."[3][8] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic Acid
This guide provides an in-depth analysis and experimental protocol for the nuclear magnetic resonance (NMR) characterization of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid, a complex building block relevant to peptide synthesis and drug discovery. We will dissect its unique spectral features and compare them to a simpler, archetypal building block, Fmoc-Alanine, to highlight the increased complexity and richer structural information offered by the azepane scaffold.
Introduction: The Structural Challenge and the NMR Solution
1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid is a non-canonical amino acid derivative that introduces a seven-membered ring (azepane) into a peptide backbone. This constrained scaffold is of significant interest in medicinal chemistry for its ability to induce specific secondary structures and enhance metabolic stability. However, its structural complexity, featuring two distinct protecting groups (Boc and Fmoc) and a stereochemically rich, flexible azepane ring, presents a significant characterization challenge.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the structure and purity of such molecules. Unlike simpler amino acids, the NMR spectra of this compound provide a wealth of information not only on its chemical identity but also on its conformational dynamics. This guide will walk you through the interpretation of its ¹H and ¹³C NMR spectra, comparing it with the well-understood spectra of Fmoc-Alanine to provide context.
Comparative Spectral Analysis: Azepane vs. Alanine Derivative
The primary difference in the NMR spectra arises from the azepane core, which replaces the simple methyl side chain of Alanine. This introduces a greater number of non-equivalent protons and carbons, leading to a more complex and informative spectrum.
¹H NMR Spectral Data Comparison
The table below summarizes the expected ¹H NMR signals for our target molecule and compares them with experimental data for Fmoc-Ala-OH. This comparison immediately reveals the diagnostic signals for each part of the molecule.
| Assignment | 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid (Expected δ, ppm) | Fmoc-Alanine (Typical δ, ppm) | Rationale for the Azepane Derivative |
| Boc Group (-C(CH₃)₃) | ~1.4 (s, 9H) | N/A | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group.[1] This is a key indicator of successful Boc protection. |
| Azepane Ring (-CH₂-) | 1.6 - 3.8 (m, 10H) | N/A | A complex series of overlapping multiplets. The protons are diastereotopic and will show complex splitting patterns. Protons adjacent to the nitrogen will be deshielded and appear further downfield (~3.0-3.8 ppm). |
| Fmoc CH & CH₂ | 4.2 - 4.5 (m, 3H) | ~4.3 (m, 3H) | These signals arise from the CH₂ and CH of the fluorenylmethoxy group and are often complex. |
| Fmoc Aromatic | 7.2 - 7.8 (m, 8H) | 7.3 - 7.8 (m, 8H) | A set of multiplets in the aromatic region, characteristic of the fluorenyl group. These are often the most intense signals in this region.[2] |
| NH (Fmoc-Amine) | ~7.5 - 8.5 (s or t, 1H) | ~5.5 (d, 1H) | The chemical shift of the NH proton is highly dependent on solvent and concentration. In the azepane, it may be involved in hydrogen bonding, shifting it downfield. |
| COOH | >10 (br s, 1H) | >10 (br s, 1H) | A broad singlet very far downfield, characteristic of a carboxylic acid proton.[3] |
| Alanine CH | N/A | ~4.1 (q, 1H) | The alpha-proton of alanine. |
| Alanine CH₃ | N/A | ~1.4 (d, 3H) | The methyl side chain of alanine. |
Key takeaway: The azepane derivative's spectrum is significantly more crowded in the 1.6-3.8 ppm region due to the ten protons of the azepane ring. This complexity, while challenging, encodes valuable information about the ring's conformation.
¹³C NMR Spectral Data Comparison
The ¹³C NMR provides a clearer, resolved view of the carbon skeleton.
| Assignment | 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid (Expected δ, ppm) | Fmoc-Alanine (Typical δ, ppm) | Rationale for the Azepane Derivative |
| Boc C(CH₃)₃ | ~28.5 | N/A | A strong signal for the three equivalent methyl carbons. |
| Boc C(CH₃)₃ | ~80.0 | N/A | The quaternary carbon of the Boc group. |
| Azepane Ring (-CH₂-) | 25 - 55 | N/A | Multiple signals corresponding to the non-equivalent carbons of the azepane ring. Carbons adjacent to nitrogen will be in the 45-55 ppm range. |
| Azepane C4 (Quaternary) | 55 - 65 | N/A | The key quaternary carbon at the substitution site. Its chemical shift is sensitive to the electronic effects of the attached amino and carboxyl groups. |
| Fmoc CH₂ | ~47.0 | ~47.0 | Carbon of the methylene bridge in the Fmoc group. |
| Fmoc CH | ~67.0 | ~67.0 | Methine carbon of the Fmoc group. |
| Fmoc Aromatic | 120 - 145 | 120 - 145 | Multiple signals for the aromatic carbons of the fluorenyl system. |
| Carbonyls (Boc, Fmoc, COOH) | 155 - 178 | 156 (Fmoc), 176 (COOH) | Three distinct carbonyl signals are expected: Boc (~155 ppm), Fmoc (~156 ppm), and the carboxylic acid (~175-178 ppm). |
| Alanine CH | N/A | ~50.0 | Alpha-carbon of alanine. |
| Alanine CH₃ | N/A | ~19.0 | Methyl carbon of alanine. |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible NMR data for complex molecules like our target compound.
Sample Preparation
-
Solvent Choice: Select a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it is a good solvent for polar molecules and its residual water peak does not obscure key signals. CDCl₃ can also be used, but may lead to broader NH and COOH signals.
-
Concentration: Prepare a solution of ~5-10 mg of the compound in 0.6 mL of the deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in a reasonable time on a modern NMR spectrometer (≥400 MHz).
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a reference (0 ppm).
NMR Data Acquisition
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed for accurate integration of quaternary-adjacent protons.
-
Number of Scans: 16-64 scans, depending on concentration.
-
-
¹³C NMR:
-
Spectrometer: Same as ¹H.
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans. ¹³C is much less sensitive than ¹H, requiring more scans.
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, crucial for assigning the azepane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, essential for assigning quaternary carbons and piecing together the molecular fragments.
-
Visualization of the Characterization Workflow
The following diagrams illustrate the molecular structure and the logical workflow for its complete NMR characterization.
Caption: Logical workflow for complete NMR-based structural elucidation.
Deeper Insights: Conformational Analysis
While Fmoc-Alanine is conformationally simple, the seven-membered azepane ring is highly flexible and can exist in multiple conformations (e.g., chair, boat, twist-boat). [4][5]This conformational flexibility can be observed in the NMR spectrum:
-
Broadened Signals: At room temperature, if the ring is rapidly interconverting between conformations on the NMR timescale, the signals for the ring protons may be broad.
-
Variable-Temperature (VT) NMR: Acquiring spectra at lower temperatures can "freeze out" individual conformers. [4]This would result in the decoalescence of broad signals into a more complex set of sharp signals, allowing for the characterization of the major conformer.
-
NOESY/ROESY Experiments: These 2D NMR experiments can detect through-space interactions between protons. The presence or absence of specific cross-peaks between protons on the azepane ring can provide definitive evidence for their relative spatial orientations, allowing for the determination of the dominant ring conformation in solution. [6] This level of analysis is impossible with a simple acyclic analogue like Fmoc-Alanine and represents the unique value and complexity of introducing cyclic scaffolds into peptide structures.
Conclusion
The NMR characterization of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid is a multi-faceted process that goes beyond simple identity confirmation. A comparison with a standard building block like Fmoc-Alanine starkly illustrates the additional spectral complexity introduced by the azepane ring. However, this complexity is not a drawback; it is a rich source of data. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can confirm the identity and purity of the molecule and gain critical insights into its three-dimensional structure in solution. This detailed conformational understanding is paramount for professionals in drug development, as the shape of these building blocks ultimately dictates the biological activity of the peptides into which they are incorporated.
References
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
ACS Publications. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Available at: [Link]
-
Frontiers. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Available at: [Link]
-
ACS Publications. Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Available at: [Link]
-
PMC. Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide. Available at: [Link]
-
ResearchGate. Thermal Cleavage of the Fmoc Protection Group. Available at: [Link]
-
YouTube. NMR and Cyclic Molecules. Available at: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. auremn.org.br [auremn.org.br]
- 5. youtube.com [youtube.com]
- 6. Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Circular Dichroism Analysis of Azepane-Constrained Helical Peptides
Topic: Circular dichroism spectra of azepane-constrained helical peptides Content Type: Publish Comparison Guide
Executive Summary
Short peptides (<15 residues) rarely maintain stable secondary structures in aqueous solution due to high entropic penalties. Constraining these peptides into defined helical conformations is a critical step in developing protein-protein interaction (PPI) inhibitors. This guide analyzes the performance of azepane-based amino acids (e.g., cis-AAzC) as helical constraints.[1][2] We compare their Circular Dichroism (CD) spectral signatures, solubility profiles, and synthetic versatility against traditional stapling techniques (lactam bridges) and carbocyclic analogs.
Mechanism of Action: The Azepane Constraint
The core challenge in peptide engineering is overcoming the "entropic cost" of folding. Linear peptides exist as dynamic ensembles (random coils). Introducing a cyclic constraint restricts the backbone dihedral angles (
-
The Molecule: cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) is a seven-membered heterocyclic
-amino acid. -
The Effect: When incorporated into a peptide backbone, the azepane ring forces the adjacent residues into specific torsion angles compatible with 11/9-helices (in
peptides) or 12/10-helices (in -peptides).[1] -
Advantage: Unlike all-carbon rings (carbocycles), the azepane nitrogen provides a "handle" for functionalization and protonation, significantly boosting aqueous solubility—a common failure point for hydrocarbon-stapled peptides.
Diagram: Helix Stabilization Mechanism
Figure 1: Logical flow of how azepane incorporation translates to stable, soluble helical structures.
Comparative Analysis: CD Spectra & Performance
The CD spectrum of an azepane-constrained peptide is distinctly different from a standard
A. Spectral Signatures Comparison
| Feature | Standard | Azepane 11/9-Helix ( | Azepane 12/10-Helix ( | Random Coil |
| Primary Minimum | 208 nm & 222 nm (Negative) | ~225 nm (Weak Positive) | ~220 nm (Weak Minimum) | 195-198 nm (Strong Negative) |
| Primary Maximum | 190-193 nm (Positive) | ~200 nm (Strong Positive) | ~205 nm (Strong Maximum) | None (or weak >210 nm) |
| Key Indicator | Double negative minima are the "gold standard" for | Positive maximum at 200 nm is the hallmark of the 11/9 mixed helix. | Shifted maximum to 205 nm; distinct from | Lack of structure; "featureless" above 210 nm. |
Critical Insight: Do not look for the "double minima" at 208/222 nm when analyzing azepane
peptides. The presence of a strong positive peak at 200 nm is the metric of success for this foldamer.
B. Functional Performance Matrix
| Metric | Azepane (cis-AAzC) | Carbocycle (cis-ACHpC) | Lactam Bridge (i, i+4) |
| Helicity Induction | High (Promotes 11/9 & 12/10) | High (Promotes 11/9 & 12/10) | High (Promotes standard |
| Aqueous Solubility | Excellent (Protonatable amine) | Poor (Hydrophobic ring) | Good (if polar residues used) |
| Functionalization | Versatile (N-substitution tolerated) | Difficult (requires C-H activation) | Limited (Side chain consumed) |
| Synthetic Ease | Moderate (Reductive amination) | Low (Complex stereoselective synthesis) | High (Amide coupling) |
Experimental Protocols
Protocol A: Synthesis of cis-AAzC (Ultrasound-Assisted)
Rationale: Traditional reductive amination is slow. Ultrasound acceleration improves yield and stereoselectivity.[2]
-
Reactants: Mix ethyl 2-oxo-5-oxonane-4-carboxylate (precursor) with the desired chiral amine (e.g., (S)-phenylethylamine).
-
Conditions: Sonicate at 40 kHz, 35°C for 30-60 minutes in MeOH.
-
Reduction: Add NaBH
CN in situ under continued sonication. -
Purification: Acid/base extraction followed by flash chromatography (SiO
). -
Validation: NMR must confirm cis-configuration (coupling constants).
Protocol B: CD Measurement Workflow
Rationale: Accurate MRE (Mean Residue Ellipticity) calculation requires precise concentration determination, which is the largest source of error in CD.
-
Sample Prep: Dissolve lyophilized peptide in HPLC-grade water (for protonated forms) or MeOH (for neutral forms).
-
Target Concentration: 50–100
M.[3] -
Verification: Measure concentration via UV Absorbance at 280 nm (if Trp/Tyr present) or Quantitative Amino Acid Analysis (AAA). Do not rely on weight.
-
-
Blanking: Record a baseline spectrum of the pure solvent/buffer.
-
Acquisition Parameters:
-
Range: 185 nm – 260 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 20 nm/min (slow scan reduces noise).
-
Accumulations: Average of 3 scans.
-
-
Data Processing:
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for generating valid CD data for constrained peptides.
Data Interpretation Guide
When reviewing your CD data for azepane peptides, use this checklist to validate your results:
-
The "Positive 200" Check: If you synthesized an
peptide targeting an 11/9 helix, do you see a strong positive peak at ~200 nm?-
Yes: Helix formation is successful.
-
No (Negative peak at 195 nm): The peptide is likely a random coil; the constraint failed or the sequence is too flexible.
-
-
Solvent Effects: Compare spectra in MeOH vs. Water.
-
Azepane peptides often retain helicity in water (due to the charged ring), whereas unconstrained peptides will lose signal intensity (unfold). A retention of >50% signal intensity in water vs. MeOH indicates a robust constraint.
-
-
Isodichroic Point: If performing a thermal melt (20°C to 80°C), look for an isodichroic point (a wavelength where absorbance remains constant). This indicates a two-state transition (Folded
Unfolded) rather than aggregation.
References
-
Conformational Analysis of Helical Peptides Incorpor
-Amino Acids. American Chemical Society. [Link] -
11/9-Mixed Helices in the
-Peptides. PubMed. [Link] -
Circular Dichroism Spectra of Short, Fixed-Nucleus Alanine Helices. PNAS. [Link]
-
Lactam Bridge Stabiliz
-Helical Peptides. PubMed. [Link] -
Seven-Membered Ring Scaffolds for Drug Discovery. Semantic Scholar. [Link]
Sources
Metabolic Stability & Conformational Control: Azepane vs. Proline in Peptide Therapeutics
Executive Summary
In the landscape of peptide drug discovery, the "Proline Problem"—rapid proteolytic degradation by prolyl-specific peptidases—remains a critical bottleneck. While Proline (Pro) is essential for inducing
Azepane-2-carboxylic acid (Aze/Ahp) , the 7-membered ring homolog of proline, has emerged as a superior surrogate. By expanding the ring size from 5 to 7 atoms, Azepane introduces significant steric bulk and alters backbone dihedral angles (
Part 1: Structural & Conformational Analysis
The metabolic fate of a peptide is inextricably linked to its conformation. The transition from the 5-membered pyrrolidine ring of Proline to the 7-membered azepane ring fundamentally alters the accessible conformational space.
Ring Topology and Sterics
-
Proline (5-membered): Rigid. Restricts
to approx. -65°. Favors Type I/II -turns . The cis/trans amide bond ratio is typically ~30:70 in water, with a high energy barrier for isomerization ( 20 kcal/mol). -
Azepane (7-membered): More flexible due to ring puckering modes (chair/twist-boat). The larger ring imposes greater steric demand on the preceding residue (
) and the succeeding residue ( ). It strongly favors -turns (inverse -turns) rather than -turns.
The "Protease Blindness" Mechanism
Proteases like DPP-IV have a highly conserved S1 binding pocket designed to accommodate the flat, compact pyrrolidine ring of Proline.
-
Steric Clash: The Azepane ring is too voluminous to fit into the S1 hydrophobic pocket.
-
Transition State Mismatch: Proteolysis requires a tetrahedral intermediate. The 7-membered ring alters the pyramidalization geometry of the nitrogen, raising the activation energy (
) for hydrolysis.
Comparative Properties Table
| Feature | L-Proline (Pro) | L-Pipecolic Acid (Pip) | L-Azepane-2-carboxylic acid (Aze) |
| Ring Size | 5-membered | 6-membered | 7-membered |
| Turn Induction | Type I/II | ||
| Cis-Amide Propensity | Moderate (~10-30%) | High (>30%) | High (Variable) |
| Proteolytic Resistance | Low (Native Substrate) | Moderate | High (Steric Occlusion) |
| Synthesis Complexity | Low (Commercial) | Low (Commercial) | High (RCM/Reductive Amination) |
Part 2: Visualization of Stability Mechanisms
The following diagram illustrates the mechanistic basis for Azepane's superior stability against Prolyl Oligopeptidase (POP).
Part 3: Experimental Protocols
To validate the stability enhancement of Azepane substitution, a rigorous Microsomal Stability Assay is required. This protocol is self-validating using internal standards.
Protocol: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Peptide (10 mM DMSO stock).
-
Control: Testosterone (High clearance) and Propranolol (Low clearance).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation:
-
Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Add Test Peptide (final conc. 1
M). -
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH Regenerating System to initiate metabolism.
-
Control Arm: Add Buffer instead of NADPH (to detect non-NADPH dependent hydrolysis, crucial for peptides).
-
-
Sampling:
-
At time points
min, remove 50 L aliquots. -
Immediately dispense into 150
L cold Quench Solution.
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Inject supernatant onto C18 column.
-
Monitor parent ion depletion.
-
-
Calculation:
-
Plot
vs. Time. -
Slope
. - .
- .
-
Experimental Workflow Diagram:
Part 4: Case Study & Data Interpretation
Case Study: RGD Peptide Macrocyclization In a study involving the RGD (Arg-Gly-Asp) integrin-binding motif, researchers replaced the standard turn-inducing Proline with Azepane-2-carboxylic acid to form a cyclic pentapeptide.
-
Linear Control: H-Arg-Gly-Asp-Pro-Gly-OH (
min in serum). -
Proline Macrocycle: Cyclic[RGD-Pro-G] (
min). -
Azepane Macrocycle: Cyclic[RGD-Aze-G] (
hours).
Interpretation:
The Azepane ring not only rigidified the backbone (reducing the entropic cost of binding) but also completely abrogated cleavage at the C-terminal side of the Azepane residue. The 7-membered ring forced the peptide into a
Synthesis Note
Unlike Proline, Azepane-2-carboxylic acid is not always readily available in protected forms. It is commonly synthesized via Ring-Closing Metathesis (RCM) of allylglycine derivatives or Reductive Amination of glutamic acid semialdehydes.
References
-
Structural Analysis of Azetidine vs Proline: Comparison of conformational preferences of Azetidine (4-membered) and Proline (5-membered) in peptides. Source: PubMed (NIH) URL:[Link]
-
Synthesis and Conformational Analysis of Azepane Peptides: Synthesis of enantiopure 7-substituted azepane-2-carboxylic acids and their use in RGD peptidomimetics. Source: ResearchGate URL:[Link]
-
Stereochemical Sequence Ion Selectivity (Pipecolic vs Proline): Mass spectrometry study detailing the "Pipecolic acid effect" and how ring size alters fragmentation energetics (proxy for stability). Source: PubMed (NIH) URL:[Link]
Conformational Analysis of 7-Membered Ring Amino Acid Residues: A Comparative Guide
Executive Summary
In peptidomimetic drug design, the control of backbone topology is the primary determinant of target affinity and metabolic stability. While 5-membered (Proline) and 6-membered (Pipecolic acid) rings are standard tools for inducing turns, 7-membered ring amino acids (e.g., Azepane-2-carboxylic acid) represent a distinct "Goldilocks" zone of conformational constraint.
Unlike Proline, which is rigidly locked, 7-membered rings possess unique flexibility (pseudorotation) that allows them to adopt low-energy twist-chair and boat conformations. This enables the stabilization of non-canonical secondary structures, such as 11/9-helices and 12/10-helices , and permits access to Ramachandran space forbidden to smaller rings. This guide provides a comparative analysis and a validated experimental protocol for characterizing these residues.
Structural Fundamentals: The Ring Size Hierarchy
To select the correct scaffold, one must understand the entropic penalties and conformational landscapes of the alternatives.
Comparative Analysis of Cyclic Amino Acids
| Feature | Proline (5-Membered) | Pipecolic Acid (6-Membered) | Azepane-2-carboxylic Acid (7-Membered) |
| Ring Conformation | Envelope (C | Chair (Rigid) | Twist-Chair / Boat (Fluxional) |
| Cis/Trans Amide Ratio | High cis population (~10-30%) | Moderate cis population | Variable (Sequence dependent) |
| Secondary Structure | |||
| Entropic Cost | High constraint (Low | High constraint | Moderate constraint (Tunable) |
| Hydrophobicity | Low surface area | Medium | High (unless heteroatom substituted) |
The "Flexible Constraint" Paradox
7-membered rings are not merely "larger" prolines. The azepane ring allows for a wider range of
-
Proline:
is locked at approx -65°. -
Azepane: Can access
angles ranging from -90° to -150° depending on the pucker. This allows the backbone to fold into tight turns that accommodate bulky side chains at the or positions, which would sterically clash in a Proline-based turn.
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy a 7-membered ring over standard alternatives.
Figure 1: Decision matrix for selecting cyclic amino acid scaffolds based on structural requirements.
Experimental Protocol: Conformational Analysis by NMR
Characterizing 7-membered rings requires a rigorous NMR workflow because the ring protons often overlap. The following protocol is designed to distinguish between the chair and twist-boat conformers and validate intramolecular hydrogen bonding.
Phase 1: Sample Preparation
-
Solvent: Dissolve peptide (2-5 mM) in CD₃OH or DMSO-d₆ .
-
Note: Avoid CDCl₃ initially, as it promotes aggregation which complicates NOE analysis. DMSO is preferred for identifying H-bonds.
-
-
Reference: Use internal TMS or residual solvent peak (DMSO: 2.50 ppm).
Phase 2: Data Acquisition (The "Self-Validating" Workflow)
-
1D ¹H NMR & Temperature Coefficients:
-
Acquire spectra at 298K, 303K, 308K, 313K, and 318K.
-
Validation Metric: Calculate the temperature coefficient (
) for amide protons.- ppb/K: Indicates strong intramolecular H-bond (solvent shielded).
- ppb/K: Indicates solvent exposure.
-
Relevance: 7-membered rings often stabilize turns via
or H-bonds.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Mixing time: 60-80 ms.
-
Purpose: Trace the spin system of the azepane ring. The 7-membered ring has 6 non-exchangeable proton pairs. You must identify the
protons.
-
-
2D ROESY/NOESY (Spatial Proximity):
-
Mixing time: 200-300 ms (ROESY is preferred for mid-sized peptides to avoid null NOEs).
-
Key Observation: Look for
(alpha-delta) NOEs.-
Strong
cross-peaks indicate a Twist-Chair conformation. -
Weak/Absent cross-peaks suggest a Chair conformation.
-
-
Phase 3: Computational Refinement
NMR constraints alone are often insufficient for 7-membered rings due to flexibility.
-
Step: Input NOE distance restraints (Strong: 1.8-2.5Å, Medium: 1.8-3.5Å, Weak: 1.8-5.0Å) into a simulated annealing protocol (e.g., XPLOR-NIH or AMBER).
-
Step: Perform 1000 steps of high-temperature dynamics followed by cooling. Cluster the results.
Figure 2: Integrated NMR and Computational Workflow for Azepane Conformational Analysis.
Comparative Performance Data
The following data summarizes the performance of Azepane-2-carboxylic acid (Aze) versus Proline in inducing specific secondary structures.
Table 1: Turn Induction Efficiency
Data synthesized from comparative crystallographic and solution studies (e.g., Han et al., 2025).
| Parameter | Proline (Pro) | Azepane (Aze) | Result Interpretation |
| Turn Type | Type I / II | 11/9-Helix / | Aze is superior for non-standard helices. |
| H-Bond Stability | Moderate | High | Aze rings shield the backbone amide more effectively. |
| Cis-Amide % | 10-30% (Solvent dependent) | < 5% (Typically) | Aze favors trans-amide, reducing conformational heterogeneity. |
| Proteolytic Stability | High | Very High | The bulkier 7-ring blocks protease active sites more effectively. |
Case Study Highlight: The 11/9-Helix
Recent studies utilizing cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) demonstrated that incorporating this 7-membered ring into
-
Observation: In CD spectroscopy, this manifests as a distinct minimum at ~205 nm and a maximum at ~190 nm.
-
Comparison: The equivalent cyclohexane-based residue (6-membered) failed to produce soluble helical structures, highlighting the importance of the azepane nitrogen for solubility and the 7-ring flexibility for folding [1, 3].
References
-
Han, I., Lim, C. N., & Choi, S. H. (2025).[2] Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry.
-
Ouvry, G. (2022).[3] Recent applications of seven-membered rings in drug design. Bioorganic & Medicinal Chemistry.
-
Han, I., et al. (2023).[2] Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Organic Letters.
-
Nortcliffe, A., & Moody, C. J. (2015).[4] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry.
-
Menchi, G., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry (PMC).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent applications of seven-membered rings in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Boc-(4-Fmoc-amino)azepane-4-carboxylic Acid: Safe Handling & Disposal Guide
Executive Safety Summary
Immediate Action Required: Treat 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid as a hazardous organic irritant with specific chemical incompatibilities.
-
Primary Hazard: Chemical incompatibility leading to gas evolution.[1]
-
Disposal Stream: Segregated Hazardous Organic Waste (Solid or Liquid).[1]
-
Destruction Method: High-temperature incineration.[1]
-
Do Not: Do not dispose of in municipal trash, down drains, or mix with acidic/basic waste streams.[1]
Chemical Profile & Hazard Analysis
To dispose of this compound safely, one must understand its reactivity.[1] This molecule is a dual-protected amino acid derivative used in peptidomimetics.[1] Its stability is conditional.[1][2]
Table 1: Physicochemical Properties & Risk Profile
| Property | Data | Operational Significance |
| CAS Number | 868284-36-0 | Unique identifier for waste manifests. |
| Formula | C₂₉H₃₆N₂O₆ | High carbon content; suitable for incineration.[1] |
| Molecular Weight | 508.61 g/mol | Heavy organic solid.[1] |
| Physical State | White to off-white powder | Dust generation is a primary exposure vector.[1] |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) | Standard PPE required (Gloves, Goggles, N95/Fume Hood).[1] |
| Reactivity | Acid & Base Sensitive | CRITICAL: See Incompatibility Matrix below.[1] |
The Mechanism of Hazard (Why Segregation Matters)
Unlike inert organic waste, this compound contains "ticking" functional groups that degrade under specific pH conditions.[1]
-
The Boc Risk (Acid Sensitivity): In the presence of strong acids (e.g., TFA, HCl), the tert-butyloxycarbonyl (Boc) group undergoes acidolysis.[1][3]
-
The Fmoc Risk (Base Sensitivity): In the presence of bases (e.g., Piperidine), the Fluorenylmethyloxycarbonyl (Fmoc) group is cleaved.[1][]
-
Reaction:
-
Disposal Consequence: Gas evolution and the formation of dibenzofulvene, which can polymerize into insoluble sludge, clogging waste lines or interfering with solvent recycling.[1]
-
Pre-Disposal Stabilization & Packaging[1]
Before moving waste to the central accumulation area, stabilize it at the bench level.[1]
Protocol A: Solid Waste (Excess Reagent)
-
Applicability: Expired powder, spill cleanup residues, contaminated weighing boats.[1]
-
Step 1: Double-bag the solid in chemically resistant polyethylene bags (4 mil thickness minimum).
-
Step 2: Label the inner bag clearly: "Contains 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid. DO NOT MIX WITH ACIDS."
-
Step 3: Place in the primary Solid Hazardous Waste container.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Applicability: Compound dissolved in DCM, DMF, or Ethyl Acetate.[1]
-
Step 1: Check pH. Ensure the solution is neutral (pH 6–8).[1]
-
Step 2: Transfer to a compatible solvent waste container (HDPE or Glass).[1]
-
Step 3: Vented Caps. If you suspect any residual slow hydrolysis, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup.[1]
The Disposal Workflow
This decision logic ensures the material ends up in the correct regulatory stream without endangering lab personnel.[1]
Caption: Figure 1. Waste stream segregation logic. Note the critical pH check step for liquid waste to prevent container pressurization.
Regulatory Classification (USA - RCRA)
While this specific compound is not a P-listed or U-listed waste, it falls under the following categories based on its characteristics and common solvents:
-
D001 (Ignitable): If dissolved in flammable solvents (Ethyl Acetate, MeOH).[1]
-
F-Listed (F002/F003): If dissolved in spent halogenated (DCM) or non-halogenated solvents (Acetone).
-
General Classification: "Non-RCRA Regulated Hazardous Waste" (if solid and pure), but must still be incinerated as chemical waste.[1]
Emergency Contingencies
Accidental Release (Spill)
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is airborne, use a NIOSH N95 or P100 respirator.[1]
-
Containment:
-
Decontamination: Clean the surface with soap and water.[1][2] Avoid using bleach (potential reaction with amine residues).[1]
Exposure Response[8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][2][7]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][7] Remove contact lenses if present.[1][7]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: (S)-2-(Boc-amino)-4-(Fmoc-amino)butyric acid (Analogous Compound).[8] Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from
-
BOC Sciences. (n.d.).[1] Fmoc vs Boc: Choosing the Right Amino Acid Derivative.[1][] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Common Organic Chemistry. (n.d.).[1] Boc Protection Mechanism and Gas Evolution.[1] Retrieved from
Sources
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. peptide.com [peptide.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
